1-Bromo-4-(propan-2-ylsulfanyl)benzene
Overview
Description
1-Bromo-4-(propan-2-ylsulfanyl)benzene is an organic compound with the molecular formula C10H13BrS. It is a derivative of benzene, where a bromine atom and an isopropylthio group are substituted at the para positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(propan-2-ylsulfanyl)benzene typically involves the bromination of 4-isopropylthiobenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions and monitoring the progress of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(propan-2-ylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 4-[(1-methylethyl)thio]phenol, 4-[(1-methylethyl)thio]benzonitrile, or 4-[(1-methylethyl)thio]aniline.
Oxidation: Formation of 4-[(1-methylethyl)sulfinyl]benzene or 4-[(1-methylethyl)sulfonyl]benzene.
Reduction: Formation of 4-[(1-methylethyl)thio]benzene.
Scientific Research Applications
1-Bromo-4-(propan-2-ylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Medicine: Investigated for its potential use in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(propan-2-ylsulfanyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropylthio group play crucial roles in the compound’s reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the isopropylthio group can participate in oxidation-reduction reactions, influencing the compound’s overall activity and stability.
Comparison with Similar Compounds
1-Bromo-4-(propan-2-ylsulfanyl)benzene can be compared with other similar compounds, such as:
Benzene, 1-bromo-4-methyl-: This compound has a methyl group instead of an isopropylthio group, resulting in different reactivity and applications.
Benzene, 1-bromo-4-isopropyl-: This compound has an isopropyl group instead of an isopropylthio group, leading to variations in its chemical behavior and uses.
Benzene, 1-bromo-4-[(1-methylethyl)oxy]-:
The uniqueness of this compound lies in the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZTSMJUOOUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501201 | |
Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70398-89-9 | |
Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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